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Methyl 8-Methylquinoline-3-carboxylate

Cat. No.: B11718766
M. Wt: 201.22 g/mol
InChI Key: JVBFZMFGINGTOA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The journey of quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar. wikipedia.orgiipseries.org Later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the distillation of quinine (B1679958) with a strong alkali. wikipedia.org Initially, these were thought to be different substances, but August Hoffmann later confirmed they were identical. wikipedia.org

A significant milestone in quinoline chemistry was the development of synthetic methods. The Skraup synthesis, established in 1880, was one of the earliest and involved reacting aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). numberanalytics.comiipseries.org This was followed by other named reactions such as the Doebner-von Miller, Combes, and Friedländer syntheses, which allowed for the creation of a wide variety of substituted quinoline derivatives. numberanalytics.comrsc.orgiipseries.org

The discovery that quinine, a naturally occurring quinoline alkaloid from the cinchona tree, was an effective antimalarial drug sparked immense interest in the medicinal properties of this class of compounds. rsc.orgresearchgate.netglobalresearchonline.net This led to the development of synthetic antimalarial drugs like chloroquine (B1663885) and primaquine. rsc.orgglobalresearchonline.net Over time, the applications of quinoline derivatives have expanded dramatically, with research demonstrating their potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents. rsc.orgnih.govbiointerfaceresearch.comnih.govtandfonline.com

Significance of Quinoline-3-carboxylates in Scientific Inquiry

Within the vast family of quinoline derivatives, those bearing a carboxylic acid or carboxylate group at the 3-position have emerged as a particularly significant subclass for scientific investigation. The quinoline-3-carboxylate scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. researchgate.net

Research has shown that quinoline-3-carboxylic acid derivatives possess a broad spectrum of biological activities. They have been studied for their potential as antiproliferative agents against various cancer cell lines. nih.govbenthamscience.comnih.gov For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown selectivity for cancer cells over non-cancerous cells. nih.gov Furthermore, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a target implicated in cancer. nih.gov

The amide derivatives, known as quinoline-3-carboxamides (B1200007), have also shown significant promise. Tasquinimod (B611174), a quinoline-3-carboxamide (B1254982), has been investigated in clinical trials for the treatment of cancer and autoimmune conditions due to its ability to disrupt signaling pathways involved in tumor survival. lookchem.comnih.gov Another derivative, paquinimod, has been studied for its potential in treating systemic sclerosis. lookchem.com The diverse biological activities associated with this scaffold underscore its importance in the ongoing quest for new therapeutic agents. nih.govlookchem.com

Structural Basis for Research Interest in Methyl 8-Methylquinoline-3-carboxylate Derivatives

The specific research interest in this compound and its derivatives stems from the influence of its distinct structural features on its chemical and biological properties. The quinoline core provides a rigid, planar scaffold that is amenable to functionalization at various positions. The substituents at the 3- and 8-positions are crucial in defining the molecule's interactions with biological targets.

The methyl group (-CH₃) at the C-8 position also plays a significant role. Substituents on the benzene (B151609) portion of the quinoline ring can modulate the electronic properties and steric profile of the entire molecule. The placement of a methyl group at the C-8 position can influence the conformation of adjacent functional groups and affect how the molecule fits into a binding pocket. For example, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that the position and nature of substituents are critical for their biological activity and metal-chelating properties. researchgate.netresearchgate.net While specific research on the 8-methyl substitution in this exact carboxylate is less documented in the provided results, the general principles of medicinal chemistry suggest that this group is introduced to probe steric tolerance and electronic effects in target binding sites.

Overview of Current Research Landscape and Emerging Trends

The current research landscape for quinoline derivatives, including those related to this compound, is dynamic and expanding. A major trend is the development of more efficient and environmentally friendly synthetic methodologies. Researchers are moving beyond classical named reactions to employ one-pot, multicomponent reactions and transition-metal-catalyzed processes to build libraries of diverse quinoline scaffolds. rsc.orgbeilstein-journals.org

There is a continuous and intensive effort to explore the full therapeutic potential of quinoline-based compounds. While their roles as antimalarial and antibacterial agents are well-established, current research is heavily focused on their application as anticancer agents. rsc.orgnih.govtandfonline.com This includes the design of derivatives that act as kinase inhibitors, antiproliferative agents, and modulators of complex signaling pathways. benthamscience.comnih.govorientjchem.org For example, recent studies have focused on designing highly selective quinoline-3-carboxylic acids and third-generation quinoline-3-carboxamides for treating specific types of cancer, such as metastatic castration-resistant prostate cancer. nih.govnih.gov

Furthermore, the scope of biological investigation is broadening to include other areas such as anti-inflammatory, antiviral, and even neurodegenerative diseases. rsc.orgmdpi.com The ability of the quinoline scaffold to be modified in numerous ways allows medicinal chemists to fine-tune the structure to achieve desired biological activities and properties, ensuring that this class of compounds will remain a fertile ground for discovery. biointerfaceresearch.combenthamscience.com

Detailed Research Findings

Research FocusKey FindingsReference(s)
Antiproliferative Activity Designed 2,4-disubstituted quinoline-3-carboxylic acid derivatives showed selective micromolar inhibition against cancer cell lines (MCF-7, K562) compared to non-cancerous cells. nih.gov
Kinase Inhibition Derivatives of 3-quinoline carboxylic acid were identified as inhibitors of protein kinase CK2, with some compounds showing IC50 values in the low micromolar range. nih.gov
Clinical Development The quinoline-3-carboxamide tasquinimod was found to be effective in the early stages of tumor development and has been in clinical trials for cancer and autoimmune conditions. lookchem.comnih.gov
Antibacterial Activity Substituted 2-chloroquinoline-3-carboxamide (B1625466) derivatives showed weak to moderate activity against Gram-positive bacteria, including MRSA. lookchem.com
Synthetic Methodology A mild and efficient method for synthesizing ethyl quinoline-3-carboxylates from indoles and halodiazoacetates was developed using Rh(II) catalysis. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B11718766 Methyl 8-Methylquinoline-3-carboxylate

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 8-methylquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-4-3-5-9-6-10(12(14)15-2)7-13-11(8)9/h3-7H,1-2H3

InChI Key

JVBFZMFGINGTOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 8 Methylquinoline 3 Carboxylate and Its Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The foundational step in synthesizing methyl 8-methylquinoline-3-carboxylate is the construction of the quinoline ring system. Over the years, several named reactions have been developed for this purpose, each with its own set of advantages and limitations.

Skraup Synthesis and its Variants for Methylated Quinolines

The Skraup synthesis, a venerable method for quinoline preparation, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org For the synthesis of methylated quinolines, such as 8-methylquinoline (B175542), a substituted aniline is employed as the starting material. For instance, the reaction of 2-methylaniline with glycerol in the presence of an oxidizing agent like nitrobenzene (B124822) can yield 8-methylquinoline. google.com While the Skraup synthesis can provide good yields, with reports of up to 90% for 8-methylquinoline, it is notoriously vigorous and generates significant amounts of byproducts, such as sodium sulfate, during workup. google.com

A notable application of the Skraup reaction is in the two-step synthesis of 7-methyl-8-nitroquinoline, where a mixture of 5- and 7-methylquinoline (B44030) is first produced from m-toluidine (B57737) via a Skraup reaction, followed by selective nitration. brieflands.com This highlights the utility of the Skraup synthesis in accessing specific substitution patterns on the quinoline core.

Starting Material Reagents Product Yield Reference
2-MethylanilineGlycerol, H₂SO₄, Oxidizing Agent8-Methylquinoline90% google.com
m-ToluidineGlycerol, H₂SO₄, Nitrobenzene7-Methylquinoline & 5-MethylquinolineMixture brieflands.com

Doebner-von Miller, Friedländer, Pfitzinger, Conrad-Limpach, and Combes Syntheses for Quinolinecarboxylic Acid Scaffolds

Several other classical methods are instrumental in the synthesis of quinoline scaffolds, particularly those bearing a carboxylic acid group, which are key precursors to the target ester.

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds instead of glycerol, reacting with anilines to form quinolines. wikipedia.org A related method, the Doebner reaction , employs an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. nih.goviipseries.org This approach is particularly relevant for creating quinoline scaffolds with a carboxylic acid handle. A three-component Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines, including those with electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. nih.gov

The Friedländer synthesis offers a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org This reaction can be catalyzed by acids or bases and provides a versatile method for introducing substituents at the 2- and 3-positions of the quinoline ring.

The Pfitzinger reaction is a powerful tool for synthesizing quinoline-4-carboxylic acids. It involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This method is highly effective for producing a wide range of substituted quinoline-4-carboxylic acids. jocpr.com

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction conditions, this synthesis can yield either 4-hydroxyquinolines (at higher temperatures) or 2-quinolones. mdpi.com While not directly yielding a carboxylic acid at the 3-position, the resulting 4-hydroxyquinoline (B1666331) can be a useful intermediate for further functionalization. The synthesis of 2-(trifluoromethyl)-6-phenylquinolone has been achieved using a Conrad-Limpach reaction. beilstein-journals.org

The Combes quinoline synthesis utilizes the reaction of anilines with 1,3-dicarbonyl compounds under acidic conditions to produce 2,4-disubstituted quinolines. wikipedia.orgquimicaorganica.org A modification of this synthesis using a mixture of polyphosphoric acid and an alcohol has been shown to be an effective dehydrating agent. wikipedia.org

Reaction Name Reactants Typical Product Key Features
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylSubstituted QuinolinesVariation of the Skraup synthesis. wikipedia.org
Doebner Aniline, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic AcidsProvides a carboxylic acid handle. nih.goviipseries.org
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl2,3-Disubstituted QuinolinesVersatile for substitution at C2 and C3. wikipedia.org
Pfitzinger Isatin, Carbonyl CompoundQuinoline-4-carboxylic AcidsExcellent for substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net
Conrad-Limpach Aniline, β-Ketoester4-Hydroxyquinolines/2-QuinolonesTemperature-dependent product formation. wikipedia.orgmdpi.com
Combes Aniline, 1,3-Dicarbonyl Compound2,4-Disubstituted QuinolinesUtilizes acidic conditions for cyclization. wikipedia.orgquimicaorganica.org

Cyclocondensation Reactions in Quinoline-3-carboxylate Formation

Cyclocondensation reactions provide a powerful and convergent approach to the synthesis of the quinoline-3-carboxylate core. One notable example is the copper-catalyzed domino reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes. This method proceeds through an initial aldol (B89426) reaction, followed by an intramolecular C(aryl)-N bond formation and subsequent elimination to afford the quinoline derivative. The electronic nature of the substituents on the benzaldehyde (B42025) plays a significant role in the reaction outcome. rsc.org

Targeted Esterification and Transesterification Strategies for this compound

Once the 8-methylquinoline-3-carboxylic acid scaffold is obtained, the next critical step is the esterification to yield the methyl ester.

Esterification of the carboxylic acid can be achieved through various methods. The classic Fischer esterification, involving reaction with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a common approach. More modern and milder methods include the use of a polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate, which allows for the rapid preparation of methyl esters in high purity. organic-chemistry.org Another efficient method involves scandium(III) triflate (Sc(OTf)₃) as a catalyst for the direct esterification of carboxylic acids. organic-chemistry.org A copper-catalyzed O-methylation of carboxylic acids using dimethyl sulfoxide (B87167) (DMSO) as the methyl source has also been reported, offering broad functional group tolerance. organic-chemistry.org

Transesterification offers an alternative route if a different ester of 8-methylquinoline-3-carboxylic acid is already available. N-Heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the transesterification of esters with alcohols. organic-chemistry.org Other catalytic systems for transesterification include zinc clusters, silica (B1680970) chloride, and scandium(III) triflate, which can promote the reaction under mild conditions. organic-chemistry.orgorganic-chemistry.org

Method Reagents Key Features Reference
Polymer-supported PPh₃ 2,4,6-Trichloro-1,3,5-triazine, Na₂CO₃, MethanolRapid, high purity, avoids column chromatography. organic-chemistry.org
Sc(OTf)₃ Catalysis MethanolEfficient for direct esterification. organic-chemistry.org
Copper-catalyzed O-methylation DMSO (as methyl source)Broad functional group tolerance. organic-chemistry.org
NHC-catalyzed Transesterification N-Heterocyclic Carbene, MethanolMild conditions for ester exchange. organic-chemistry.org
Zinc Cluster Catalysis Tetranuclear Zinc Cluster, MethanolMild conditions, environmentally friendly. organic-chemistry.org
Silica Chloride Catalysis MethanolEfficient for both alcoholysis and acidolysis. organic-chemistry.org

Catalyst-Mediated Synthesis of Quinoline-3-carboxylates

Catalyst-mediated reactions, particularly those employing copper, have emerged as powerful tools for the construction of the quinoline-3-carboxylate framework through annulation and cyclization strategies.

Copper-Catalyzed Annulation and Cyclization Approaches

Copper catalysts have been successfully employed in various annulation strategies to build the quinoline core. For instance, a copper-catalyzed [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils provides a route to 2,3-diaroylquinolines. mdpi.com Similarly, a copper(0)-catalyzed [3 + 2 + 1] annulation between anthranils and phenylacetaldehydes yields 8-acylquinolines. mdpi.com

More directly related to the synthesis of quinoline carboxylates, an efficient copper-catalyzed intermolecular cyclization of anilines with terminal acetylene (B1199291) esters has been developed. This reaction, catalyzed by copper(I) bromide, proceeds at elevated temperatures to furnish quinoline derivatives. rsc.org Furthermore, a copper-catalyzed tandem reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes provides a domino sequence of aldol reaction, C(aryl)-N bond formation, and elimination to construct the quinoline ring. rsc.org A simple and convenient copper-catalyzed tandem synthesis of quinoline-2-carboxylates at room temperature has also been reported. acs.org

Catalyst System Reactants Product Type Reaction Type Reference
Cu(0)/AgOTfSulfoxonium ylides, Anthranils2,3-Diaroylquinolines[4+1+1] Annulation mdpi.com
Cu(0)/AgOTfAnthranils, Phenylacetaldehydes8-Acylquinolines[3+2+1] Annulation mdpi.com
CuBrAnilines, Terminal Acetylene EstersSubstituted QuinolinesIntermolecular Cyclization rsc.org
Copper-catalyzedEnaminones, 2-HalobenzaldehydesSubstituted QuinolinesDomino Reaction rsc.org
Copper-catalyzedAmines, AlkynoatesQuinoline-2-carboxylatesTandem Synthesis acs.org

Silver Triflate-Catalyzed Methods

Silver triflate (AgOTf) is a versatile and powerful Lewis acid catalyst known to promote a wide range of organic transformations. Its high catalytic activity, often under mild conditions, makes it an attractive option for the synthesis of complex organic molecules. While specific methods for the direct synthesis of this compound using silver triflate are not prominently documented, its catalytic properties suggest potential applications in relevant synthetic steps.

Silver triflate is highly effective in activating alkynes towards nucleophilic attack. This property could be harnessed in cyclization reactions to form the quinoline ring. For instance, a silver triflate/p-TSA co-catalyzed synthesis of isocoumarins from 2-alkynylbenzoates has been reported, proceeding with absolute regioselectivity under mild conditions. rsc.org A similar strategy could potentially be adapted for the synthesis of quinolones from appropriately substituted anilines and alkynyl esters.

Furthermore, silver triflate is an excellent catalyst for acetylation reactions of alcohols, thiols, phenols, and amines using acetic anhydride. organic-chemistry.orguniversiteitleiden.nl This reaction proceeds under mild, solvent-free conditions with high yields. organic-chemistry.orguniversiteitleiden.nl While not directly forming the quinoline core, this demonstrates the utility of AgOTf in facilitating esterification, a key step in the synthesis of the target molecule if starting from the corresponding carboxylic acid. A simple synthesis of [¹¹C]methyl triflate from [¹¹C]methyl iodide using silver triflate has also been developed, highlighting its role in methylation reactions. umich.edu

Catalyst Reactants Conditions Transformation Yield Reference
AgOTf/p-TSA2-AlkynylbenzoatesMild, low catalyst loadingIsocoumarin synthesisGood to Excellent rsc.org
AgOTfAlcohols/Thiols/Phenols/Amines, Acetic anhydride60 °C, solvent-freeAcetylation92-99% organic-chemistry.orguniversiteitleiden.nl
AgOTf on graphitized carbon[¹¹C]Methyl iodide200 °C[¹¹C]Methyl triflate synthesisHigh umich.edu

Metal-Free and Aerobic Synthetic Protocols

In the pursuit of more sustainable chemical processes, metal-free synthetic methods have gained significant traction. These approaches avoid the use of potentially toxic and expensive heavy metals, often relying on the inherent reactivity of organic molecules or the use of benign reagents. Aerobic oxidation, which utilizes molecular oxygen as the ultimate oxidant, is a particularly attractive green strategy.

Several metal-free methods for quinoline synthesis have been developed, often as modifications of classical name reactions like the Skraup, Doebner-Von Miller, and Friedländer syntheses. tandfonline.com These modern adaptations may employ microwave irradiation or ionic liquids to improve efficiency and reduce the use of hazardous reagents. tandfonline.com

A notable metal-free approach involves the functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines. This strategy allows for the formation of new C-C and C-N bonds under mild conditions, providing an environmentally friendly route to valuable quinoline derivatives.

Aerobic oxidation has been successfully employed in the synthesis of quinazolinones from aldehydes and anthranilimide in wet DMSO. rsc.org This metal-free process demonstrates the potential of using oxygen from the air as a green oxidant. While this example does not produce a quinoline, the principle of aerobic C-H functionalization and cyclization is transferable. A plausible metal-free aerobic synthesis of this compound could involve the condensation of an appropriately substituted aniline with a β-keto ester, followed by an oxidative cyclization where oxygen serves as the terminal oxidant.

Multi-Component Reactions for Diversified Quinoline-3-carboxylate Structures

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. asianpubs.org This approach is highly atom-economical and efficient, making it particularly valuable for generating libraries of structurally diverse compounds. Several MCRs have been developed for the synthesis of quinoline derivatives, including those with the 3-carboxylate functionality. rsc.org

The Povarov, Gewald, and Ugi reactions are examples of MCRs that have been successfully used to create diverse quinoline scaffolds. rsc.org These reactions enable the introduction of various functional groups and substitution patterns, facilitating the rapid generation of compounds for biological screening or materials science applications. rsc.org

A greener approach to synthesizing quinoline-3-carboxylates has been developed using an MCR catalyzed by L-proline and ammonium (B1175870) acetate (B1210297). researchgate.netorganic-chemistry.org This method aligns with the principles of green chemistry by using biodegradable catalysts and often milder reaction conditions. A Pummerer reaction-enabled modular synthesis of alkyl quinoline-3-carboxylates from amino acids, anilines, and a C1 synthon derived from DMSO has also been reported, showcasing a novel [3+2+1] annulation strategy. ijpsjournal.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The goal is to design chemical processes that are more environmentally benign, economically viable, and safer to operate. tandfonline.com The synthesis of this compound and its derivatives is an area where green chemistry principles can have a significant impact.

Key green chemistry strategies applicable to quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695). Several quinoline syntheses have been successfully performed in these solvents.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones to minimize waste. The use of recoverable and reusable catalysts, such as nanocatalysts, is particularly advantageous. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasound irradiation to reduce reaction times and energy consumption.

Atom Economy: Designing reactions, such as multi-component reactions, that maximize the incorporation of atoms from the starting materials into the final product. rsc.org

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.

The application of these principles is evident in many of the advanced synthetic methods discussed. For example, Rh(III)-catalyzed C-H activation often proceeds with high atom economy, and many MCRs are designed to be highly efficient. The move towards metal-free and aerobic conditions further underscores the commitment of the chemical community to developing more sustainable synthetic routes.

Chemical Reactivity and Transformation Studies of Methyl 8 Methylquinoline 3 Carboxylate

C-H Bond Functionalization and Activation Strategies

The 8-methylquinoline (B175542) framework, a key structural motif, serves as an exemplary substrate for C(sp³)–H functionalization reactions. nih.gov The nitrogen atom within the quinoline (B57606) ring acts as an intrinsic directing group, facilitating the formation of stable cyclometallated complexes with various transition metals, which in turn enables the selective synthesis of functionalized quinoline derivatives. nih.gov

The presence of the quinoline's nitrogen atom enables chelation-assisted activation of the otherwise inert C(sp³)–H bonds of the 8-methyl group. This directed activation is a cornerstone for regioselective functionalization, proceeding through the formation of a key five-membered metallacycle intermediate. researchgate.netacs.orgacs.org This strategy has been successfully employed in a variety of transformations, including alkylations and amidations.

The C(sp³)–H bond of the 8-methyl group can be effectively alkylated with a range of coupling partners using various transition metal catalysts. These reactions provide a direct and atom-economical route to more complex quinoline derivatives. Rhodium, Ruthenium, and Cobalt catalysts have proven particularly effective in these transformations.

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are versatile for this purpose. They have been used for the highly regioselective methylation of 8-methylquinolines with stable organoboron reagents like potassium methyltrifluoroborates. acs.org Rhodium(III) also catalyzes the cross-coupling with allylic alcohols in aqueous media and the direct alkylation with olefins, including acrylates and styrenes. acs.orgrsc.org

Other transition metals have also been successfully utilized. Ruthenium(II) catalysts, for instance [RuCl₂(p-cymene)]₂, can achieve direct alkylation with olefins. acs.org Cobalt(III) complexes have been employed for alkylation reactions with diazo compounds and for the highly stereoselective alkenylation with alkynes. semanticscholar.orgacs.org

Catalyst SystemCoupling PartnerProduct TypeReference
Rhodium(III)Organoboron ReagentsMethylated Quinoline acs.org
Rhodium(III)Allylic Alcoholsγ-Quinolinyl Carbonyl Compound rsc.org
Rhodium(III) / Ruthenium(II)Olefins (Acrylates, Styrenes)Linearly Alkylated Quinoline acs.org
Cobalt(III)Diazo CompoundsAlkylated Quinoline semanticscholar.org
Cobalt(III)AlkynesAlkenylated Quinoline acs.org
Palladium(II)Cyclic Diaryliodonium SaltsBiarylated Quinoline semanticscholar.org

Rhodium(III) catalysis has been extended to the direct amidation of the C(sp³)–H bond at the 8-methyl position, offering an efficient pathway to quinolin-8-ylmethanamine derivatives. researchgate.netacs.org These reactions can utilize various nitrogen sources and proceed with high efficiency and selectivity.

One effective method involves the use of N-hydroxyphthalimides as the amidating source, which provides the desired products in excellent yields with high regioselectivity. researchgate.net Another approach employs azides as the nitrogen source, which react efficiently under external oxidant-free conditions. acs.org Mechanistic studies and the isolation of a catalytically competent five-membered rhodacycle intermediate confirm its central role in the catalytic cycle. acs.org Furthermore, Rh(III) catalysts can also facilitate C(sp³)–H bond aminocarbonylation using isocyanates to produce α-quinolinyl amide compounds. semanticscholar.org

A hallmark of the transition metal-catalyzed C-H functionalization of 8-methylquinolines is its exceptional regioselectivity. researchgate.net The directing capability of the quinoline nitrogen atom is the primary factor governing this selectivity. It positions the metal catalyst in close proximity to the 8-methyl group, leading to the preferential formation of a thermodynamically stable five-membered metallacycle intermediate. acs.orgacs.org

This chelation control ensures that functionalization occurs exclusively at the C(sp³)–H bonds of the methyl group, with no reaction observed at other positions, such as the C2-position of the quinoline ring. acs.org For instance, in Rh(III)-catalyzed methylation reactions, only the monomethylated product is observed, demonstrating complete chemoselectivity. acs.org Similarly, alkylation reactions with olefins yield only the linear product, highlighting the high degree of regiocontrol. acs.org In addition to regioselectivity, certain reactions, such as the Cp*Co(III)-catalyzed alkenylation with alkynes, exhibit high stereoselectivity. acs.org

The mechanism underlying the C-H activation of the 8-methyl group generally proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. acs.orgresearchgate.net While the term "carboxylate-assisted" is often used, in the context of 8-methylquinoline, the primary directing role is played by the quinoline nitrogen. However, a base, which is often a carboxylate anion (e.g., acetate) from the catalyst precursor or an additive, is crucial for the deprotonation step. acs.orgnih.gov

The process can be described as follows:

Coordination : The nitrogen atom of the quinoline ring coordinates to the transition metal center.

C-H Activation : This coordination brings the metal into close proximity to the C-H bonds of the 8-methyl group. The C-H bond activation then occurs through a concerted step where the metal center binds to the carbon atom while a base (e.g., acetate (B1210297), carbonate) removes the proton. acs.orgacs.org This is also referred to as an ambiphilic metal-ligand activation (AMLA) mechanism. researchgate.net

Intermediate Formation : This step results in the formation of a stable five-membered cyclometallated intermediate, which is key to the reaction's selectivity. acs.orgacs.org

Functionalization and Regeneration : The metallacycle then reacts with the coupling partner (e.g., an olefin, azide), leading to the formation of the functionalized product and regeneration of the active catalyst.

Experimental and computational studies support this pathway, indicating that the initial cyclometalation is often the rate- and regioselectivity-determining step. acs.orgresearchgate.net

Directed C(sp3)–H Activation at the 8-Methyl Group

Reactions Involving the Ester Functionality

While extensive research has focused on the C-H activation of the 8-methyl group, the reactivity of the methyl ester functionality at the 3-position has been less explored in the context of this specific molecule. However, based on general principles of organic chemistry, the methyl carboxylate group is susceptible to several common transformations.

Plausible reactions involving the ester group include:

Amidation : The ester can be converted to an amide through reaction with an amine. A general and efficient method for this transformation is the direct amidation of esters catalyzed by Lewis acids such as iron(III) chloride under solvent-free conditions. mdpi.com This reaction is compatible with a wide range of primary and secondary amines. mdpi.com

Hydrolysis : Saponification of the methyl ester using a base (e.g., sodium hydroxide) followed by acidification would yield the corresponding carboxylic acid, 8-methylquinoline-3-carboxylic acid.

Reduction : The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield (8-methylquinolin-3-yl)methanol.

These potential transformations highlight the utility of the ester group as a handle for further diversification of the quinoline scaffold.

Hydrolysis and Saponification to Carboxylic Acid Derivatives

The ester functional group in Methyl 8-Methylquinoline-3-carboxylate can be readily converted to its corresponding carboxylic acid, 8-Methylquinoline-3-carboxylic acid, through hydrolysis. This transformation is typically achieved via saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), followed by acidification.

While specific studies detailing the hydrolysis of this compound are not prevalent, the reaction can be effectively carried out under standard conditions used for similar quinoline esters. For instance, the hydrolysis of a related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, is achieved by refluxing with a solution of sodium hydroxide in a mixture of isopropanol and water. mdpi.com After the reaction is complete, the resulting sodium carboxylate salt is neutralized with an acid, like acetic acid, to precipitate the free carboxylic acid. mdpi.com This established procedure provides a reliable pathway for the synthesis of 8-Methylquinoline-3-carboxylic acid from its methyl ester.

Reaction Reagents Conditions Product Reference
Saponification1. Sodium Hydroxide (NaOH) in i-PrOH/H₂O2. Acetic Acid (AcOH)Reflux, followed by acidification8-Methylquinoline-3-carboxylic acid mdpi.com

Amidation and Other Ester Transformations

The methyl ester group of this compound serves as a precursor for other carboxylic acid derivatives, most notably amides.

Amidation: The direct conversion of the ester to an amide can be challenging. A more common and efficient route involves a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid as described previously. The resulting 8-Methylquinoline-3-carboxylic acid can then be coupled with a desired amine to form the amide. This amidation step typically requires the use of a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of an organic base like Hünig's base (N,N-diisopropylethylamine). nih.govorganic-chemistry.org This method is versatile and allows for the synthesis of a wide range of primary and secondary amides. organic-chemistry.org

Transesterification: Another key transformation is transesterification, where the methyl group of the ester is exchanged for a different alkyl group. This equilibrium-driven process can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the reaction to completion, a large excess of the new alcohol is typically used as the solvent. masterorganicchemistry.com For example, refluxing this compound in ethanol (B145695) with an acid catalyst would yield Ethyl 8-Methylquinoline-3-carboxylate. Various catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to effectively promote transesterification reactions for a range of substrates. organic-chemistry.org

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system can undergo electrophilic substitution reactions. The reactivity and regioselectivity are governed by the electronic properties of the existing substituents. The pyridine ring is generally electron-deficient and deactivated towards electrophilic attack, while the benzene (B151609) ring is more susceptible to substitution. In this compound, the 8-methyl group is an activating, ortho-, para-directing group, whereas the 3-methoxycarbonyl group is a deactivating group. The interplay of these effects directs incoming electrophiles primarily to the 5- and 7-positions of the benzene ring.

Nitration Reactions

For the quinoline nucleus, the activating effect of the 8-methyl group and the deactivating effect of the 3-carboxylate group would favor substitution on the carbocyclic (benzene) ring. Research on the nitration of 8-hydroxyquinoline (B1678124) has shown that reaction with dilute nitric acid leads to the formation of 5,7-dinitro-8-hydroxyquinoline, demonstrating a strong preference for substitution at the C5 and C7 positions. pw.edu.pl Based on these precedents, the nitration of this compound is predicted to yield a mixture of Methyl 5-nitro-8-methylquinoline-3-carboxylate and Methyl 7-nitro-8-methylquinoline-3-carboxylate.

Halogenation and Other Electrophilic Substitutions

Significant research has been conducted on the regioselective halogenation of 8-substituted quinoline derivatives. An operationally simple, metal-free protocol has been established for the selective C-H halogenation at the C5 position. researchgate.netrsc.org This method employs trihaloisocyanuric acids as inexpensive and atom-economical halogen sources, with reactions proceeding at room temperature. researchgate.netrsc.org

Specifically, trichloroisocyanuric acid (TCCA) is used for chlorination, and tribromoisocyanuric acid (TBCA) is used for bromination. This methodology has proven effective for a wide array of 8-substituted quinolines, yielding the C5-halogenated product exclusively and in excellent yields. researchgate.netrsc.org

When this reaction was attempted on the parent 8-methylquinoline, the results were more complex. Chlorination with TCCA yielded a mixture of the expected 5-chloro-8-methylquinoline and a dichlorinated product. rsc.org In contrast, bromination with TBCA resulted primarily in the bromination of the methyl group, yielding 8-(bromomethyl)quinoline, with only a small amount of the C5-brominated product. rsc.org The presence of the electron-withdrawing carboxylate group at the 3-position in this compound would likely influence this reactivity, potentially increasing the selectivity for halogenation on the quinoline ring.

Substrate Reagent Reaction Major Product(s) Reference
8-Substituted QuinolinesTCCAChlorination5-Chloro-8-substituted quinoline rsc.org
8-Substituted QuinolinesTBCABromination5-Bromo-8-substituted quinoline rsc.org
8-MethylquinolineTCCAChlorination5-Chloro-8-methylquinoline, Dichlorinated product rsc.org
8-MethylquinolineTBCABromination8-(Bromomethyl)quinoline rsc.org

Redox Chemistry of the Quinoline Moiety

The quinoline system in this compound can participate in redox reactions, primarily through oxidation of either the methyl substituent or the aromatic rings.

Oxidation Reactions

The oxidation of this compound can proceed via several pathways, depending on the oxidant and reaction conditions. The two most likely sites of oxidation are the 8-methyl group and the electron-rich benzene portion of the quinoline ring.

Oxidation of the 8-methyl group to a carboxylic acid is a plausible transformation. The oxidation of methyl groups on heterocyclic rings is a known reaction; for instance, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide. nih.gov More vigorous oxidation of methyl-substituted picolines (isomers of methylpyridines) to their corresponding carboxylic acids has been achieved using nitric acid. google.com

Under more forceful oxidizing conditions, such as with hot alkaline potassium permanganate (KMnO₄), the benzene ring of the quinoline nucleus can be cleaved. youtube.com The oxidation of quinoline itself under such conditions yields quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.org Therefore, vigorous oxidation of this compound would be expected to degrade the benzene ring, potentially yielding a pyridine tricarboxylic acid derivative, where the original 8-methyl group is also oxidized to a carboxylic acid. youtube.com

Reduction Reactions

The reduction of quinoline derivatives can proceed via different pathways depending on the reagents and reaction conditions employed, targeting either the heterocyclic ring system or its substituents. In the context of this compound, reduction reactions can be anticipated to affect the quinoline core and the ester functionality.

While specific studies on the reduction of this compound are not extensively detailed in the provided literature, the reactivity of related quinoline structures provides a basis for predicting its behavior. For instance, the reduction of the C=N bond in the quinoline ring is a common transformation. Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are known to achieve this. The reduction of a nitrile group at the 3-position of a 2-chloroquinoline to a methanamine using LiAlH4 has been demonstrated, indicating the susceptibility of substituents at this position to reduction nih.gov.

Furthermore, studies on 8-methylquinoline derivatives have shown that the pyridine ring can be selectively hydrogenated. This process can be part of a one-pot tandem reaction that also involves functionalization at the C-2 position informahealthcare.com. In such reactions, the reduction of the quinoline substrate to a tetrahydroquinoline is often a competing side reaction informahealthcare.com. This suggests that under certain catalytic conditions, the quinoline nucleus of this compound could be reduced to its corresponding tetrahydroquinoline derivative.

The ester group at the 3-position represents another site for reduction. Standard conditions for ester reduction, such as using LiAlH4, would likely convert the methyl carboxylate to a primary alcohol, yielding (8-methylquinolin-3-yl)methanol. The choice of reducing agent would be crucial in achieving selectivity between the reduction of the quinoline ring and the ester group.

A summary of potential reduction products of this compound based on the reactivity of analogous compounds is presented below.

Starting MaterialReagentPotential Product(s)Reaction Type
This compoundLiAlH4(8-Methylquinolin-3-yl)methanolEster Reduction
This compoundCatalytic Hydrogenation (e.g., NiBr2, Mg)Methyl 8-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylateRing Hydrogenation
This compoundLiAlH4 (harsher conditions)(8-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanolRing Hydrogenation & Ester Reduction

Late-Stage Diversification of Quinoline-3-carboxylate Scaffolds

Late-stage diversification is a powerful strategy in medicinal chemistry and materials science for rapidly generating analogues of a lead compound to explore structure-activity relationships. The quinoline-3-carboxylate scaffold is a valuable core for such diversification due to its presence in numerous biologically active molecules. Recent advances in synthetic methodology have provided several avenues for the late-stage modification of these structures. researchgate.net

One prominent strategy involves the skeletal editing of related heterocyclic systems, such as indoles, to generate functionalized quinolines. For example, a rhodium(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates has been developed to synthesize quinoline-3-carboxylates. nih.govacs.orgrsc.org This approach allows for the introduction of diversity at the 3-position. Although this is more of a scaffold synthesis method, the principles can be adapted for diversification.

Nitrogen atom insertion into indole skeletons has emerged as a novel method for creating quinazoline and quinoxaline scaffolds, demonstrating the potential for dramatic core structure modifications at a late stage. rsc.orgresearchgate.net While not directly acting on a pre-formed quinoline, this highlights the modern synthetic chemist's ability to transform one heterocyclic system into another, thereby diversifying the core.

More direct late-stage functionalization approaches focus on the modification of the existing quinoline ring. Regiodivergent ring expansion of oxindoles can lead to different quinolinone isomers, showcasing methods to alter the quinoline core itself. nih.govacs.org For pre-existing quinoline-3-carboxylate scaffolds, C-H functionalization presents a powerful tool for introducing new substituents onto the carbocyclic or heterocyclic ring. researchgate.net This allows for the introduction of alkyl, aryl, or other functional groups without the need for de novo synthesis.

The Williamson ether synthesis has been employed in a one-pot protocol to synthesize carboxyl-substituted bisquinoline systems from ethyl 2-(halomethyl)quinoline-3-carboxylates and 8-hydroxyquinolines. researchgate.net This demonstrates a modular approach to building complexity from a quinoline-3-carboxylate core.

The table below summarizes some modern strategies applicable to the late-stage diversification of quinoline-3-carboxylate scaffolds.

StrategyDescriptionPotential Modification on Quinoline-3-carboxylate Scaffold
Skeletal Editing (Ring Expansion)Transformation of related heterocycles (e.g., indoles) into the quinoline core. nih.govacs.orgrsc.orgAccess to diverse substitution patterns on the quinoline ring system.
Nitrogen Atom InsertionConversion of indole scaffolds into quinazoline or quinoxaline cores. rsc.orgresearchgate.netBioisosteric replacement of the quinoline core.
C-H FunctionalizationDirect introduction of functional groups onto the aromatic rings of the quinoline scaffold. researchgate.netAddition of substituents to the benzene or pyridine part of the ring.
Modular Synthesis (e.g., Williamson Ether Synthesis)Coupling of functionalized quinoline precursors to build larger, more complex molecules. researchgate.netElaboration of substituents to create linked or fused systems.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including "Methyl 8-methylquinoline-3-carboxylate". It provides detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments for determining the structure of quinoline (B57606) derivatives.

¹H NMR: The ¹H NMR spectrum of a related compound, 8-methylquinoline (B175542), shows characteristic signals for the protons on the quinoline ring system. For "this compound," the spectrum would be expected to show distinct signals for the aromatic protons, the methyl group at the 8-position, and the methyl group of the ester functionality. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the quinoline core.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For 8-methylquinoline, the carbon signals have been assigned, providing a reference for "this compound". The spectrum of the target compound would exhibit unique resonances for the carboxylate carbon, the carbons of the quinoline ring, and the two methyl group carbons.

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shifts based on the analysis of related quinoline structures. Actual experimental values may vary.

¹H NMR¹³C NMR
AssignmentPredicted Chemical Shift (ppm)AssignmentPredicted Chemical Shift (ppm)
Aromatic Protons7.0 - 9.0Quaternary Carbons120 - 160
-OCH₃ (ester)~3.9CH (Aromatic)120 - 140
8-CH₃~2.8C=O (ester)~165
-OCH₃ (ester)~52
8-CH₃~18

Advanced NMR Techniques for Complex Structures

For complex molecules or to resolve ambiguities in one-dimensional spectra, advanced two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity between protons and carbons. For instance, a COSY spectrum would reveal the coupling relationships between adjacent protons on the quinoline ring, while HMBC and HSQC would link protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. This allows for the unambiguous assignment of all proton and carbon signals, confirming the precise structure of "this compound".

Quantitative NMR Applications

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance without the need for a specific reference standard of the analyte. By integrating the signal of a specific proton in the target molecule against the signal of a known amount of an internal standard, the absolute quantity of "this compound" in a sample can be accurately determined. This method is highly valued for its precision and direct traceability to the International System of Units (SI).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio of ions, providing

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and thermally labile molecules like this compound. This method provides crucial information about the molecular weight and can offer insights into the compound's structure through fragmentation analysis.

In a typical ESI-MS experiment, the analyte is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary at a high potential. The resulting aerosol of charged droplets evaporates, leading to the formation of gas-phase ions. For this compound, with a molecular formula of C₁₂H₁₁NO₂, the expected monoisotopic mass is approximately 201.08 Da.

In positive ion mode, the compound is expected to be readily detected as the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 202.09. The basic nitrogen atom of the quinoline ring is the most likely site of protonation. Adduct formation with common cations from the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also highly probable. For instance, the predicted m/z for the sodium adduct of the closely related methyl 8-bromoquinoline-3-carboxylate is 287.96. madison-proceedings.com Similarly, studies on other quinoline carboxylate derivatives have successfully utilized ESI-MS to confirm their molecular weights, often observing the prominent [M+H]⁺ ion. mdpi.com

Table 1: Predicted ESI-MS Data for this compound and Related Analogs

CompoundAdductPredicted m/z
This compound[M+H]⁺202.09
This compound[M+Na]⁺224.07
Methyl 8-chloroquinoline-3-carboxylate[M+H]⁺222.03
Methyl 8-chloroquinoline-3-carboxylate[M+Na]⁺244.01
Methyl 8-bromoquinoline-3-carboxylate[M+H]⁺265.98
Methyl 8-bromoquinoline-3-carboxylate[M+Na]⁺287.96

Data for chloro and bromo analogs are based on predictions from PubChem. madison-proceedings.comuni.lu

High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecule.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is generated that corresponds to the vibrational modes of the chemical bonds within the molecule.

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The presence of the ester functional group will be indicated by a strong, sharp absorption band corresponding to the C=O stretching vibration, typically found in the region of 1700-1750 cm⁻¹. The C-O single bond stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region.

The aromatic quinoline ring will give rise to multiple bands. The C=C and C=N stretching vibrations within the heterocyclic ring system are expected to appear in the 1620-1450 cm⁻¹ range. Aromatic C-H stretching vibrations will be observed as a group of weaker bands just above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the aromatic rings, will be found in the 900-675 cm⁻¹ region. The methyl group attached to the quinoline ring at position 8 will show characteristic C-H stretching vibrations around 2960-2850 cm⁻¹ and bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.

For comparison, the IR spectrum of the parent compound, 8-methylquinoline, shows characteristic peaks that can be correlated. nist.govspectrabase.com The analysis of various substituted quinoline derivatives by FTIR has consistently allowed for the identification of their key functional groups. researchgate.netmdpi.com

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carbonyl (Ester)C=O Stretch1700 - 1750Strong
Aromatic RingC=C/C=N Stretch1450 - 1620Medium to Strong
EsterC-O Stretch1000 - 1300Medium
Aromatic C-HC-H Stretch3000 - 3100Weak to Medium
Alkyl C-H (Methyl)C-H Stretch2850 - 2960Weak to Medium
Aromatic C-HC-H Out-of-Plane Bend675 - 900Medium to Strong

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as the quinoline ring in this compound.

The UV-Vis spectrum of a quinoline derivative is typically characterized by two or three absorption bands originating from π → π* transitions within the aromatic system. The spectrum of 8-hydroxyquinoline (B1678124), a related compound, shows absorption peaks that are indicative of the quinoline ring's electronic transitions. researchgate.net For instance, absorption peaks around 234 nm and 308 nm have been attributed to π → π* and n → π* transitions in the quinoline ring, respectively. researchgate.net

For this compound, the presence of the electron-withdrawing carboxylate group at the 3-position and the electron-donating methyl group at the 8-position will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). It is expected that the spectrum, when recorded in a solvent like methanol (B129727) or ethanol (B145695), will display characteristic bands for the quinoline nucleus. The purity of a sample can also be assessed using UV-Vis spectroscopy by comparing the observed spectrum to that of a known pure standard and by ensuring the absence of extraneous absorption peaks.

Table 3: Typical UV-Vis Absorption Maxima for Related Quinoline Derivatives

CompoundSolventλ_max (nm)Reference
8-HydroxyquinolineMethanol~240, ~310 researchgate.net
Vanadium(IV) complex with 2,6-dimethyl-8-hydroxyquinolineDMSO268, 312, 380 mdpi.com
Vanadium(IV) complex with 2,5-dimethyl-8-hydroxyquinolineDMSO320, 398 mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the compound's structure and properties.

While the specific crystal structure of this compound is not publicly available, analysis of closely related quinoline carboxylate and carboxamide derivatives provides significant insight into the expected structural features. researchgate.netnih.gov For instance, the crystal structures of several N-(acetylphenyl)quinoline-2-carboxamides reveal that the quinoline ring system is essentially planar. nih.gov

In the solid state, the molecules of this compound would likely be packed in a way that maximizes intermolecular interactions, such as π-π stacking between the aromatic quinoline rings. The planarity of the quinoline core is a common feature in such structures. The methyl ester group may adopt a conformation that minimizes steric hindrance with the rest of the molecule. The determination of the crystal structure would provide precise values for the bond lengths and angles within the quinoline ring and the ester functionality, confirming the connectivity and stereochemistry of the molecule.

Table 4: Representative Crystallographic Data for a Related Quinoline Derivative

ParameterValue (for a related quinoline derivative)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~9.5
b (Å)~11.8
c (Å)~11.8
β (°)~109.4
Volume (ų)~1262
Z4

Data is for Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. The purity of quinoline-3-carboxylate derivatives has been successfully analyzed by HPLC. nih.gov A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the presence of any impurity peaks would indicate a lower purity.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC analysis. The use of a capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. GC-MS would offer the dual benefit of separation by GC and identification by mass spectrometry, providing both retention time and mass spectral data for the compound and any impurities. nih.gov

Table 5: General Chromatographic Conditions for Quinoline Derivative Analysis

TechniqueColumn TypeMobile Phase/Carrier GasDetection
HPLCReversed-Phase (e.g., C18)Acetonitrile/Water or Methanol/Water gradientUV-Vis
GC-MSCapillary (e.g., DB-5MS)HeliumMass Spectrometry

The development of a validated chromatographic method is essential for quality control, ensuring the identity and purity of this compound for any subsequent research or application.

Computational Chemistry and Theoretical Studies of Methyl 8 Methylquinoline 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of quinoline (B57606) derivatives. These methods are used to optimize molecular geometries and predict electronic structures. For instance, DFT calculations with the B3LYP functional have been successfully used to predict the bond lengths and angles of various quinoline derivatives, showing good agreement with experimental X-ray crystal structure data. researchgate.net Such computational approaches have been applied to understand the structure of compounds like 8-methoxy-2-methylquinoline (B1296761) and other hydroxyquinoline carboxylic acids. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's resistance to chemical modification.

In studies of related quinoline derivatives, such as 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline, FMO analysis has been used to understand their electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The distribution of these orbitals highlights the most probable sites for electrophilic and nucleophilic attacks. For example, in the case of 8-methylquinoline (B175542), its inherent inertness has been linked to the lack of suitable HOMO/LUMO orbitals for interaction with transition metals, making certain functionalizations challenging. researchgate.net

Parameter8-hydroxy-2-methyl quinoline
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
Energy Gap (eV) Data not available

This table is based on the type of data that would be generated from FMO analysis as described in the literature for similar compounds. researchgate.net

Theoretical calculations are pivotal in elucidating complex reaction mechanisms. Methods like the Artificial Force Induced Reaction (AFIR) method and studies of cyclometalation or Concerted Metalation Deprotonation (CMD) pathways help in understanding how molecules like quinoline derivatives react. For instance, the C-H bond activation of methylquinolines has been studied to understand how the position of substituents influences which position on the ring is activated by a rhodium(I) complex. researchgate.net These studies revealed that for 8-methylquinoline, a mixture of rhodium(I)-(2-quinolinyl) and -(4-quinolinyl) complexes is formed, indicating complex reactivity patterns that can be unraveled through computational modeling. researchgate.net

Molecular Modeling and Docking Studies in Biochemical Interactions

Molecular modeling and docking are essential computational techniques for predicting how a ligand, such as a quinoline derivative, might interact with a biological target, typically a protein. These methods are foundational in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

Predicting the interaction between a ligand and a protein is a cornerstone of modern drug design. nih.govmdpi.com Computational docking simulates the binding of a small molecule to the active site of a target protein, estimating the binding affinity and predicting the binding pose. nih.gov

For example, molecular docking studies on derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have suggested they could be potent inhibitors of Hepatitis B Virus (HBV) replication, a finding later confirmed by in vitro experiments. mdpi.com Similarly, docking studies of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides against the PI3Kα kinase domain demonstrated how these compounds accommodate the binding site and form key hydrogen bonds. mdpi.com These studies showcase how computational predictions can identify promising biological activities for quinoline-based scaffolds.

Table 2: Example of Predicted Binding Affinity from Docking Studies for a Related Quinoline Derivative (Note: This table illustrates typical data from docking studies, using 5,7-dichloro-8-hydroxy-2-methyl quinoline with a malarial protein target as an example.)

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
5,7-dichloro-8-hydroxy-2-methyl quinoline Plasmodium falciparum lactate (B86563) dehydrogenase-7.2

Data derived from docking studies on analogous systems. researchgate.net

Computational methods are invaluable for deriving Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. By analyzing a series of related compounds, researchers can identify the chemical features responsible for desired effects.

Studies on 8-hydroxyquinoline-derived Mannich bases have used SAR to identify structural requirements for increasing MDR-selective anticancer activity. nih.gov These analyses highlighted the importance of factors like protonation and metal chelation in modulating activity. nih.gov Similarly, SAR studies of 8-hydroxyquinoline-2-carboxanilides against influenza viruses used molecular parameters like lipophilicity and electronic properties to understand their antiviral activity. mdpi.com These examples demonstrate how computational analysis can guide the design of more effective therapeutic agents based on the quinoline scaffold.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are crucial for structure confirmation and interpretation of experimental spectra. DFT calculations are commonly employed for this purpose. researchgate.net

For instance, the 1H-NMR spectra of various quinolinecarbaldehydes have been analyzed to show that intramolecular hydrogen bonds can cause significant deshielding and downfield shifts for certain protons, a phenomenon that can be modeled computationally. mdpi.com Theoretical calculations of electronic spectra using Time-Dependent DFT (TD-DFT) have also been performed for compounds like 8-methoxy-2-methylquinoline, aiding in the interpretation of their UV-Vis spectra. researchgate.net The NIST Chemistry WebBook also provides experimental spectroscopic data for foundational compounds like 8-methylquinoline, which can serve as a benchmark for computational predictions. nist.gov

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for investigating the structural and dynamic properties of molecules at an atomic level. For Methyl 8-methylquinoline-3-carboxylate, conformational analysis and molecular dynamics (MD) simulations are essential for understanding its three-dimensional structure, flexibility, and energetic landscape. These studies are crucial for predicting its physicochemical properties and potential interactions with biological targets.

Conformational Analysis

Theoretical studies on similar quinoline derivatives have employed the construction of a full potential energy surface (PES) to map out all stable conformations. mdpi.com This is typically achieved by systematically rotating key dihedral (torsion) angles and calculating the corresponding energy at each step. For this compound, the critical torsion angles would be associated with the rotation of the C3-C(O)O bond and the O-CH3 bond of the ester group.

The analysis would reveal the most stable conformers, which are the ones residing at the energy minima on the PES. The energy differences between various conformers can indicate the flexibility of the molecule and the probability of it adopting a specific shape at a given temperature. While specific experimental or computational data for this compound is not publicly available, a hypothetical conformational analysis would yield data on the relative stability of different rotational isomers.

Table 1: Hypothetical Relative Energies of Key Conformers for this compound (Note: This table is illustrative and represents the type of data generated from a conformational analysis. The values are not based on published experimental or computational results for this specific molecule.)

ConformerDihedral Angle (C2-C3-C=O)Dihedral Angle (C3-C-O-CH3)Relative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum) 180°0.0075.3
B 180°180°1.2012.1
C 2.501.9
D 180°3.100.7

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time, offering a dynamic picture of its conformational flexibility and stability. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for every atom in the system.

The simulation, typically run for a duration of nanoseconds to microseconds, generates a trajectory that details the position and velocity of each atom at each time step. Analysis of this trajectory can reveal:

Structural Stability: The Root Mean Square Deviation (RMSD) of the molecule's backbone from its initial, energy-minimized structure is calculated over time. A stable, low, and non-fluctuating RMSD suggests the molecule maintains a consistent conformation. nih.gov

Conformational Transitions: The simulation can show how the molecule transitions between different stable conformers identified in the conformational analysis.

Flexibility of Substituents: The Root Mean Square Fluctuation (RMSF) can be calculated for each atom to identify the most flexible regions of the molecule, such as the terminal methyl groups of the ester and at the 8-position.

MD simulations are particularly valuable in drug design for understanding how a ligand might adapt its shape upon binding to a receptor. mdpi.com

Table 2: Hypothetical Root Mean Square Deviation (RMSD) Data from a Molecular Dynamics Simulation (Note: This table is illustrative and represents the type of data generated from an MD simulation. The values are not based on published results for this specific molecule.)

Simulation Time (ns)RMSD of Quinoline Core (Å)RMSD of Ester Group (Å)Total Molecular RMSD (Å)
00.000.000.00
100.451.100.65
200.481.250.71
300.511.180.69
400.491.300.75
500.501.220.72

Applications in Medicinal Chemistry and Biochemical Research

Quinoline-3-carboxylate as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for drug discovery. nih.govresearchgate.net The quinoline (B57606) core is a prime example of such a structure, demonstrating a remarkable range of pharmacological activities, including anti-malarial, anti-microbial, and anti-inflammatory properties. eurekaselect.comgoogle.comgoogle.com

The quinoline-3-carboxylate moiety, in particular, has been identified as a key pharmacophore in the development of agents with anti-proliferative and anticancer activities. nih.govbenthamscience.com Its synthetic accessibility and the potential for substitution at various positions on the quinoline ring allow for the systematic optimization of its biological and physicochemical properties. eurekaselect.com This versatility has made it an attractive starting point for chemists aiming to design new drugs targeting a variety of diseases. nih.gov Researchers have successfully developed numerous quinoline-based compounds, including kinase and topoisomerase inhibitors, that are either approved for cancer therapy or are currently undergoing clinical investigation. researchgate.net The inherent "druggability" of the quinoline scaffold and the existence of well-established synthetic pathways for its modification solidify its status as a privileged structure in modern medicinal chemistry. nih.gov

Biochemical Target Modulation and Enzyme Inhibition Studies

The biological effects of quinoline-3-carboxylate derivatives are a direct result of their interaction with and modulation of various biochemical targets, including enzymes, DNA, and other proteins crucial to cellular function and disease progression.

Derivatives of the quinoline-3-carboxylate scaffold have been shown to inhibit several key enzymes implicated in inflammation and cancer.

Cyclooxygenases (COX): The arachidonic acid cascade is a major pathway in inflammation, producing prostaglandins (B1171923) via cyclooxygenase (COX) enzymes. nih.gov Quinoline derivatives have been designed and investigated as inhibitors of these enzymes. nih.gov Notably, many research efforts focus on achieving selective inhibition of COX-2, the inducible isoform associated with inflammation and pain, over the constitutive COX-1 isoform, which is involved in homeostatic functions. nih.govnih.gov This selectivity is a key objective in developing anti-inflammatory drugs with improved safety profiles.

Inducible Nitric Oxide Synthase (iNOS): Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthase (NOS) enzymes. While NO has important physiological roles, its overproduction by the inducible isoform, iNOS, is linked to the pathophysiology of numerous inflammatory diseases and neurotoxicity. nih.govnih.gov Consequently, selective inhibition of iNOS is a major therapeutic strategy. nih.gov Quinolone compounds are among the classes of molecules being explored as potential iNOS inhibitors. google.com Studies have shown that while the parent compound quinolinic acid can enhance NOS activity, specific inhibitors of the enzyme can mitigate its toxic effects, suggesting that quinoline-based structures can be tailored to achieve iNOS inhibition. nih.gov

Nuclear Factor-kappaB (NF-κB): The transcription factor NF-κB plays a critical role in regulating the immune response, inflammation, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Research has led to the development of novel quinoline molecules that can inhibit the NF-κB pathway. nih.gov One such derivative, referred to as Q3, was shown to significantly reduce the transcriptional activity of NF-κB without preventing the degradation of its inhibitor, IκBα. In silico analysis suggested that this quinoline compound may function by interfering directly with the DNA-binding activity of the p65 subunit of NF-κB. nih.gov

GCN-5: GCN5 (General Control Nondepressible 5) is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation. While various enzyme inhibitors are being studied, there is limited publicly available research specifically linking quinoline-3-carboxylate derivatives to the inhibition of GCN-5.

Pim-1 Kinase: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell proliferation, apoptosis, and drug resistance. nih.gov As such, they are attractive targets for cancer therapy. nih.gov Pyridine-quinoline hybrids have been designed and synthesized as potent inhibitors of PIM-1 kinase. nih.gov Furthermore, quinoline-carboxamide derivatives have demonstrated significant PIM-1 inhibitory activity, with some compounds showing IC₅₀ values in the nanomolar range and inducing apoptosis in cancer cells. researchgate.net

Beyond enzyme inhibition, a significant mechanism of action for certain quinoline-3-carboxylate derivatives is their direct interaction with DNA. In silico and in vitro studies have demonstrated that 2,4-disubstituted quinoline-3-carboxylic acids can act as DNA minor groove-binding agents. benthamdirect.comnih.gov These studies, using DNA dodecanucleotides like d(CGCGAATTCGCG), have shown that the quinoline derivatives preferentially bind to the A/T-rich regions of the minor groove. benthamdirect.comnih.gov The interaction is stabilized by hydrogen bonds between the substituent at the 2-position of the quinoline ring (a carbonyl group) and the adenine (B156593) and guanine (B1146940) base pairs, providing crucial insights into the molecule's mechanism of action as a DNA-targeting agent. benthamdirect.comnih.govresearchgate.net

While specific studies on the modulation of PGC-1 alpha by Methyl 8-methylquinoline-3-carboxylate are not prominent in the literature, other quinoline derivatives have been shown to modulate the activity of key proteins. A notable example is Tasquinimod (B611174), a second-generation quinoline-3-carboxamide (B1254982). nih.gov This compound acts as an allosteric inhibitor of Histone Deacetylase 4 (HDAC4). By binding to HDAC4, Tasquinimod prevents the formation of a critical transcriptional repressor complex, which in turn disrupts signaling pathways essential for tumor survival, such as those involving HIF-1α and MEF-2. nih.gov This demonstrates the ability of the quinoline scaffold to serve as a basis for molecules that modulate protein function through complex allosteric mechanisms.

The quinoline-3-carboxylate scaffold and its derivatives have been shown to interact with a diverse array of molecular targets, underscoring their "privileged" nature. These targets include:

Kinases: This class of compounds has yielded inhibitors for several kinase families, including PIM kinases, Ataxia Telangiectasia Mutated (ATM) kinase, and others involved in the PI3K/AkT/mTOR pathway. nih.govmdpi.comnih.gov

Enzymes: As detailed above, quinoline derivatives can inhibit enzymes central to inflammation and other disease processes, such as Cyclooxygenases (COX) and Inducible Nitric Oxide Synthase (iNOS). nih.gov They have also been investigated as inhibitors of Topoisomerase 1B (TOP1B). mdpi.com

Transcription Factors: Certain quinolines can modulate the activity of transcription factors like Nuclear Factor-kappaB (NF-κB), not by inhibiting an upstream kinase, but by potentially blocking the factor's ability to bind to DNA. nih.gov

DNA: The quinoline-3-carboxylic acid backbone can serve as a DNA minor groove binding agent, directly interfering with DNA structure and function. benthamdirect.comnih.gov

Structure-Activity Relationship (SAR) and Structure-Based Drug Design (SBDD) Principles

The development of potent and selective quinoline-3-carboxylate-based inhibitors relies heavily on understanding the relationship between the molecule's structure and its biological activity (SAR). The synthetic tractability of the quinoline ring allows for systematic modifications to probe these relationships. eurekaselect.com

For instance, in the development of antiproliferative quinoline-3-carboxylate derivatives, SAR studies have utilized the biological data from various synthesized compounds to identify key structural features of the pharmacophore required for activity. nih.gov Similarly, for quinoline-3-carboxamides (B1200007) designed as ATM kinase inhibitors, SAR studies revealed how different substituents (e.g., halogens, alkyl groups) on the quinoline core influence cytotoxicity against various cancer cell lines. mdpi.com

The advancement of computational chemistry has made structure-based drug design (SBDD) and ligand-based approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) integral to the process. mdpi.com Molecular docking studies have been used to predict and analyze the binding modes of quinoline derivatives within the active sites of their target proteins, such as PIM-1 kinase and ATM kinase. nih.govmdpi.com These models help rationalize observed activities and guide the design of new analogues with improved potency and selectivity. For example, docking studies of quinoline-3-carboxamides in the ATP-binding site of kinases often show the quinoline nitrogen forming a key hydrogen bond with the hinge region of the enzyme, a critical interaction for competitive inhibition. mdpi.comresearchgate.net

Data Tables

Table 1: Antiproliferative Activity of Selected Quinoline-3-carboxylate Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values for representative compounds from a study on quinoline-3-carboxylate derivatives against two human cancer cell lines.

CompoundIC₅₀ against MCF-7 (µM) nih.govIC₅₀ against K562 (µM) nih.gov
4k >100.28
4m 0.330.28
4n 0.33>10

Table 2: Summary of Biochemical Target Inhibition by Quinoline Derivatives

This table summarizes the inhibitory actions of various quinoline-based scaffolds on key biochemical targets as discussed in the text.

TargetQuinoline Scaffold TypeMechanism/EffectReferences
Pim-1 Kinase Pyridine-quinoline hybrids, Quinoline-carboxamidesCompetitive inhibition, induction of apoptosis nih.govresearchgate.net
NF-κB Quinoline derivative (Q3)Inhibition of transcriptional activity, potential interference with DNA binding nih.gov
DNA 2,4-disubstituted quinoline-3-carboxylic acidsBinds to A/T-rich minor groove benthamdirect.comnih.gov
HDAC4 Quinoline-3-carboxamide (Tasquinimod)Allosteric inhibition, disruption of repressor complex formation nih.gov
ATM Kinase Quinoline-3-carboxamidesCompetitive inhibition at ATP-binding site mdpi.com
COX-2 Quinoline derivativesSelective inhibition of cyclooxygenase activity nih.gov

Pre-clinical In Vitro Efficacy Assessments

The quinoline scaffold is a prominent structural motif in a multitude of compounds with significant biological activities. Derivatives of quinoline-3-carboxylic acid, in particular, have been the subject of various preclinical evaluations to determine their therapeutic potential across several disease models.

Investigation of Anti-inflammatory Mechanisms

Derivatives of quinoline carboxylic acid have demonstrated notable anti-inflammatory properties. Studies on various quinoline-3-carboxylic acids show that they can exert appreciable anti-inflammatory effects in in vitro models. For instance, in assays using lipopolysaccharide (LPS) to induce inflammation in RAW264.7 mouse macrophages, selected quinoline-3-carboxylic acids displayed significant anti-inflammatory activity when compared to the classical nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov The mechanism for this activity is often linked to the inhibition of key inflammatory pathways. For example, some quinoline derivatives have been found to suppress the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Compound Class Assay/Model Observed Effect Reference
Quinoline-3-carboxylic acidsLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity vs. indomethacin nih.gov
Isoquinoline-1-carboxamidesLPS-treated BV2 microglial cellsSuppression of pro-inflammatory mediators (IL-6, TNF-α) via inhibition of MAPKs/NF-κB pathway nih.gov

Exploration of Antioxidant Properties

The antioxidant potential of the quinoline nucleus has been explored through various derivatives. However, studies on quinoline-3-carboxylic acid and its relatives have yielded mixed results. In one study, several quinoline-3-carboxylic acid derivatives were tested for their radical scavenging capabilities using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, but they were found to lack significant antioxidant capacity compared to the standard, ascorbic acid. nih.gov

Conversely, other research on different quinoline hybrids has shown more promising results. For instance, novel 8-aminoquinoline (B160924) derivatives conjugated with natural antioxidant acids, such as caffeic acid and ferulic acid, have been synthesized and evaluated. nih.gov Caffeic acid derivatives, in particular, demonstrated good radical-scavenging activity in the DPPH assay, indicating that the antioxidant potential of a quinoline hybrid is heavily influenced by the nature of the molecule it is paired with. nih.gov This suggests that while the core quinoline-3-carboxylate structure may have limited intrinsic antioxidant activity, it can serve as a scaffold for developing potent antioxidant hybrid molecules.

Compound/Derivative Assay Antioxidant Activity (% Scavenging or IC50) Reference
Quinoline-3-carboxylic acidDPPH Radical ScavengingLacked significant capacity compared to ascorbic acid nih.gov
8-Aminoquinoline-Caffeic Acid HybridsDPPH Radical ScavengingGood antioxidant activity, higher than parent caffeic acid nih.gov
8-Aminoquinoline-Ferulic Acid HybridsDPPH Radical ScavengingScavenging capacity similar to parent ferulic acid nih.gov

Antimalarial Activity of Quinoline Hybrids

The quinoline core is the foundation of some of the oldest and most well-known antimalarial drugs, such as chloroquine (B1663885) and primaquine. nih.gov The emergence of drug-resistant malaria parasites has driven research into new quinoline-based compounds, including various hybrids and conjugates. The 8-aminoquinoline structure is particularly important for its activity against the latent liver stages of Plasmodium vivax and P. ovale. nih.gov

Research into hybrid molecules often involves combining the quinoline pharmacophore with other biologically active moieties to enhance efficacy or overcome resistance. For example, hybrids of quinoline and atorvastatin (B1662188) have been developed, demonstrating that the resulting compounds can have antimalarial activity. mdpi.com Similarly, metal complexes of 8-aminoquinoline with substituted uracils have been synthesized and showed fair antimalarial activities in preclinical tests. nih.govexcli.de The strategy of molecular hybridization aims to create dual-action compounds that can potentially target multiple pathways within the parasite, reducing the likelihood of resistance development. mdpi.com

Hybrid Class Target/Strain Key Finding Reference
Chloroquine/Primaquine-Atorvastatin HybridsPlasmodium falciparumHybrids showed activity similar to chloroquine. mdpi.com
8-Aminoquinoline-Uracil Metal ComplexesP. falciparumAll tested metal complexes exhibited fair antimalarial activity. nih.govexcli.de
2,8-bis(trifluoromethyl)quinoline derivativesP. falciparumOne compound was 3-fold more potent than chloroquine. mdpi.com

Antimycobacterial and Antiviral Properties

The versatility of the quinoline scaffold extends to activity against mycobacteria and viruses. Modifications at different positions of the quinoline ring can yield compounds with significant antimicrobial potential. For instance, research into 8-ethylquinoline-3-carboxylic acid has indicated that modifications at the 8-position can enhance antibacterial efficacy, particularly against Gram-negative bacteria like E. coli. The mechanism often involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.

In the realm of antiviral research, quinoline derivatives have been investigated for activity against a range of viruses. nih.gov Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that antiviral activity can be influenced by factors like lipophilicity and the electronic properties of substituents on the molecule. mdpi.com While some derivatives showed only moderate activity, the findings suggest that the quinoline nucleus is a viable starting point for the development of novel antiviral agents. nih.govmdpi.com Specifically, certain quinoline analogues have been identified as potent inhibitors of Enterovirus D68 (EV-D68) by targeting the viral protein VP1, which is crucial for the early stages of viral replication. nih.gov

Design and Synthesis of Quinoline-3-carboxylate Conjugates and Hybrid Molecules

The synthesis of quinoline derivatives is a well-established area of organic chemistry, with several named reactions like the Combes, Doebner-von Miller, and Gould-Jacobs reactions providing pathways to the core structure. For quinoline-3-carboxylic acids and their esters, a common synthetic approach involves the reaction of an appropriately substituted aniline (B41778) with diethyl ethoxymethylenemalonate followed by cyclization at high temperatures.

The creation of hybrid molecules and conjugates from a starting block like this compound would typically involve modifying its functional groups. The ester group (-COOCH₃) can be hydrolyzed to the corresponding carboxylic acid (8-Methylquinoline-3-carboxylic acid). This acid can then be activated and coupled with other molecules (e.g., amines, alcohols, or other pharmacophores) to form amide or ester linkages, yielding a diverse array of hybrid compounds. researchgate.net For example, the synthesis of 8-aminoquinoline hybrids has been achieved by reacting the amino group with various natural antioxidant acids to form amide bonds. nih.gov This modular approach allows medicinal chemists to combine the properties of the quinoline scaffold with those of other bioactive agents to develop novel therapeutic candidates. mdpi.com

Applications in Materials Science and Catalysis

Utilization as Building Blocks for Specialty Chemicals and Advanced Materials

Methyl 8-methylquinoline-3-carboxylate serves as a valuable precursor and building block for the synthesis of more complex molecules and advanced materials. The quinoline (B57606) ring system is a common feature in functional organic materials, and derivatives like this are sought after for their potential in creating specialty chemicals. The presence of the methyl group at the 8-position and the methyl carboxylate at the 3-position provides reactive sites for further chemical transformations.

The 8-methylquinoline (B175542) unit is recognized as a key component in chemical synthesis and materials science. sigmaaldrich.comsigmaaldrich.comtcichemicals.com The ester functional group can be hydrolyzed to the corresponding carboxylic acid (8-Methylquinoline-3-carboxylic acid) scbt.combldpharm.com, which can then be converted into amides, esters, or other derivatives. This versatility allows for its incorporation into larger, more complex structures, including polymers or macrocycles, which are components of advanced materials. These materials may find use in fields such as organic electronics or sensor technology, where the photophysical and electronic properties of the quinoline core are advantageous.

Role in Coordination Chemistry and Metal Complexation

The structure of this compound is well-suited for acting as a ligand in coordination chemistry. The quinoline nitrogen atom and the carboxylate group can both donate lone pairs of electrons to a metal center, allowing for the formation of stable metal complexes.

Transition metal carboxylate complexes are a broad class of compounds where the carboxylate group (RCO₂⁻) acts as a ligand. wikipedia.org Carboxylates can coordinate to metal ions in several ways, including as a monodentate ligand (using one oxygen atom), a bidentate chelating ligand (using both oxygen atoms), or a bridging ligand that links two or more metal centers. wikipedia.org

In the case of this compound, the most probable coordination mode involves the quinoline nitrogen and one of the oxygen atoms from the carboxylate group acting as a bidentate N,O-donor. This forms a stable five- or six-membered chelate ring with the metal ion, a common feature in coordination chemistry that enhances the stability of the resulting complex. The synthesis of such complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. While the ester must first be hydrolyzed to the carboxylate anion to act as a strong donor, its presence in the parent molecule provides a direct route to the functional ligand.

The geometry and stability of metal complexes formed with this compound are influenced by several factors, including the nature of the metal ion, the solvent, and the steric and electronic properties of the ligand itself. The planarity of the quinoline ring system imposes rigidity on the complex's structure.

Catalytic Applications in Organic Synthesis (e.g., as part of a catalyst system, or as a directing group)

The 8-methylquinoline framework is a powerful tool in modern organic synthesis, particularly in the field of C-H bond activation and functionalization. The quinoline nitrogen atom can act as an effective directing group, guiding a metal catalyst to a specific C-H bond to facilitate a reaction.

The methyl group at the C8 position is particularly susceptible to such directed activation. Research has demonstrated that the 8-methylquinoline scaffold can undergo efficient and highly regioselective C(sp³)–H bond alkenylation and amidation. acs.orgresearchgate.net In these processes, a transition metal catalyst, such as cobalt or ruthenium, temporarily coordinates to the quinoline nitrogen. acs.orgresearchgate.net This brings the metal center into close proximity to the 8-methyl group, enabling the cleavage of a C-H bond and its subsequent functionalization. This strategy avoids the need for pre-functionalizing the methyl group and represents an atom-economical synthetic route. researchgate.net

While the quinoline nitrogen is the primary directing element, carboxylate groups themselves can also function as directing groups in C-H functionalization, although they are generally considered more weakly coordinating than nitrogen-based groups. nih.gov Furthermore, metal complexes derived from quinoline carboxylic acids have shown catalytic activity. For example, oxorhenium(V) complexes with quinoline carboxylic acid ligands have been successfully used as catalysts in the epoxidation of olefins. rsc.org This suggests that complexes of this compound could either act as catalysts themselves or be part of a larger catalytic system.

Interactive Table: Catalytic Reactions Utilizing the 8-Methylquinoline Scaffold

Reaction TypeCatalyst SystemSubstrateKey FindingReference
C(sp³)–H AlkenylationCp*Co(III)8-methylquinolineHighly regioselective and stereoselective functionalization of the C8-methyl group with various alkynes. acs.org
C(sp³)–H Amidation[(p-cymene)RuCl₂]₂8-methylquinolinesIntermolecular amidation of the C8-methyl group with azides under mild conditions. researchgate.net
C-H ActivationVarious (e.g., Pd, Rh)Substrates with 8-aminoquinoline (B160924) directing groupThe 8-aminoquinoline group is a powerful bidentate directing group for a wide range of C-H activation reactions. nih.gov
EpoxidationOxorhenium(V) complexesCycloocteneComplexes with quinoline carboxylic acid ligands catalyze the epoxidation of olefins. rsc.org

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Combes, Doebner-von Miller, and Friedlander syntheses. nih.govresearchgate.net However, these methods often suffer from drawbacks such as harsh reaction conditions, the use of hazardous materials, and low atom economy. nih.gov The future of quinoline synthesis lies in the development of novel, selective, and sustainable routes.

Green chemistry principles are increasingly guiding synthetic strategies, emphasizing the use of environmentally benign solvents, catalysts, and energy sources. researchgate.netijpsjournal.comacs.org Researchers are exploring one-pot syntheses and multicomponent reactions (MCRs) to construct complex quinoline scaffolds efficiently. nih.govrsc.org These approaches minimize waste and energy consumption, aligning with the goals of sustainable chemistry. researchgate.net For instance, the use of catalysts like p-toluenesulfonic acid and para-sulfonic acid calix acs.orgarene in greener solvents such as ethanol (B145695) and water has shown promise in the eco-friendly synthesis of quinoline analogs. researchgate.net

Furthermore, novel synthetic strategies are being developed to achieve high regioselectivity. A notable example is the Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates to produce ethyl quinoline-3-carboxylates. beilstein-journals.orgnih.gov This method offers a mild and efficient pathway to specific quinoline derivatives. beilstein-journals.orgnih.gov Another innovative approach involves the dehydrogenative coupling of 2-aminobenzylalcohols with ketones catalyzed by a copper(II)-complex, providing a straightforward and sustainable synthesis of a variety of substituted quinolines under aerial conditions. ijstr.org

Future research will likely focus on expanding the library of green catalysts and reaction media, as well as refining MCRs to allow for greater structural diversity in the resulting quinoline derivatives. rsc.org The goal is to create synthetic pathways that are not only efficient and selective but also economically viable and environmentally responsible. nih.gov

Advanced Mechanistic Investigations of C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical and efficient way to modify complex molecules like quinolines. nih.govresearchgate.net Transition-metal catalysis, particularly with metals like palladium, rhodium, and cobalt, has been instrumental in achieving site-selective C-H functionalization of the quinoline ring. nih.govacs.org

Understanding the intricate mechanisms of these reactions is crucial for optimizing existing methods and developing new ones. nih.gov For quinoline N-oxides, the regioselectivity of C-H activation can be controlled by the choice of catalyst and reaction conditions. For example, Pd(II) acetate (B1210297) tends to favor C2 activation, while Pd(II) chloride can direct functionalization to the C8 position. rsc.org Computational studies, such as those using Density Functional Theory (DFT), are shedding light on the reaction pathways, revealing the formation of key intermediates like metallacycles that determine the regiochemical outcome. rsc.org

Mechanistic investigations have revealed that C-H activation can proceed through various pathways, including oxidative addition, concerted metalation-deprotonation (CMD), and single-electron transfer, depending on the metal center. nih.gov For instance, in the rhodium-catalyzed C8 alkylation of quinoline N-oxides, H/D exchange experiments have confirmed a CMD process as the rate-limiting step. nih.gov Similarly, cobalt-catalyzed C(sp²)-H bond functionalization has been studied through the isolation and characterization of organometallic intermediates, providing valuable insights into the catalytic cycle. nih.gov

Future research will undoubtedly delve deeper into the mechanistic nuances of C-H functionalization. Advanced spectroscopic techniques and computational modeling will be employed to elucidate the structures and energetics of transition states and intermediates. This knowledge will enable the rational design of catalysts and reaction conditions to achieve unprecedented levels of selectivity and efficiency in the synthesis of functionalized quinoline derivatives.

Rational Design of Quinoline-3-carboxylate Derivatives for Specific Biochemical Targets

The quinoline-3-carboxylate scaffold is a recognized pharmacophore with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The rational design of derivatives based on this core structure is a key strategy in modern drug discovery. nih.gov By modifying the substituents on the quinoline ring, researchers can fine-tune the electronic properties, lipophilicity, and receptor-binding affinities of the molecules to enhance their therapeutic potential. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to this process. For example, research on quinoline-3-carboxylate derivatives as antiproliferative agents has identified compounds with potent activity against cancer cell lines like MCF-7 and K562. nih.gov These studies have shown that specific substitutions can significantly impact the anticancer activity, with some derivatives exhibiting IC50 values in the sub-micromolar range. nih.gov

Molecular modeling and in silico screening are becoming increasingly important in the rational design process. nih.gov These computational tools allow for the prediction of how a molecule will interact with a specific biological target, such as an enzyme or receptor. For instance, derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2, a key target in cancer therapy. nih.gov Docking studies can help visualize the binding modes of these inhibitors within the active site of the enzyme, guiding the design of more potent and selective compounds. nih.gov

The future of this field will involve a synergistic approach combining synthetic chemistry, biological evaluation, and computational modeling. The aim is to develop quinoline-3-carboxylate derivatives with high potency and selectivity for specific biochemical targets, leading to the development of novel therapeutic agents with improved efficacy and reduced side effects. rsc.org

Exploration of Emerging Applications in Interdisciplinary Fields

While the biological activities of quinoline derivatives are well-established, their potential applications extend into various interdisciplinary fields, including materials science and chemical sensing. mdpi.comnih.gov The unique photophysical properties of the quinoline scaffold make it an attractive component for the development of functional materials. nih.gov

In materials science, quinoline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. mdpi.com The ability to tune the electronic properties of the quinoline ring through substitution allows for the design of materials with specific optical and electronic characteristics.

Another emerging application is in the field of chemical sensing. The quinoline moiety can act as a fluorophore or chromophore, and its interaction with specific analytes can lead to a detectable change in its optical properties. For example, a quinoline-based hydrazone derivative has been developed as a chemosensor for the biocide tributyltin (TBT), exhibiting a color change and fluorescence enhancement in its presence. mdpi.com

Future research will likely uncover new and exciting applications for quinoline-3-carboxylate derivatives in these and other interdisciplinary areas. The versatility of the quinoline scaffold, combined with the ability to precisely functionalize it, opens up a vast chemical space for the development of novel materials and sensors with tailored properties. As our understanding of the fundamental properties of these compounds grows, so too will their impact on a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for Methyl 8-Methylquinoline-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis of quinoline-3-carboxylate derivatives typically involves multi-step pathways, including cyclization, nucleophilic substitution, and esterification. For example, Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate is synthesized via sequential alkylation and cyclization steps using substituted anilines and β-ketoesters . Optimization can include solvent selection (e.g., acetonitrile for reflux conditions), catalyst screening (e.g., Pd for C–H activation ), and temperature control to minimize side reactions. Yield improvements are often achieved by adjusting stoichiometry (e.g., 1.1–1.5 equivalents of nucleophiles) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound and its intermediates?

  • Methodology :

  • NMR : 1H^1H NMR identifies substituent positions (e.g., methyl groups at δ 2.5–3.0 ppm; quinoline protons at δ 7.0–9.0 ppm). 13C^{13}C NMR confirms ester carbonyls (~165–170 ppm) and aromatic carbons .
  • IR : Ester C=O stretches appear at ~1700 cm1^{-1}; quinoline ring vibrations at 1500–1600 cm1^{-1} .
  • MS : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks for C12_{12}H11_{11}NO2_2: 201.0794) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data among structurally similar quinoline-3-carboxylates?

  • Methodology : Comparative studies using standardized assays (e.g., MIC for antimicrobial activity, IC50_{50} for cytotoxicity) are critical. For example, Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate shows variable activity depending on substituent electronegativity and steric effects . Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Dose-response curves and molecular docking simulations can clarify structure-activity relationships (SAR) .

Q. How can palladium-catalyzed C–H functionalization be applied to introduce diverse substituents into this compound?

  • Methodology : Pd(II) catalysts with directing groups (e.g., -NH2_2, -OCH3_3) enable regioselective C–H activation. For instance, Pd(OAc)2_2 with bidentate ligands (e.g., 2,2'-bipyridine) facilitates ortho-arylation or halogenation at the quinoline core . Optimizing ligand-metal coordination (e.g., electron-rich ligands for electron-deficient substrates) improves selectivity . Reaction conditions (20–80°C, 12–24 h) and oxidants (Ag2_2CO3_3, Cu(OAc)2_2) are tailored to the desired transformation .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), bioavailability scores, and P-glycoprotein substrate likelihood. For example, ester groups reduce blood-brain barrier penetration compared to carboxylic acids .
  • Molecular Dynamics (MD) : Simulations assess binding stability with targets (e.g., DNA gyrase for quinolone antibiotics) .

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